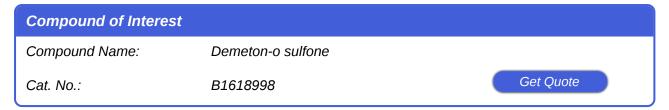


Demeton-o sulfone: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-o sulfone (CAS No. 4891-54-7) is an organothiophosphate compound. It is a metabolite of the insecticide Demeton-O, formed through the oxidation of the thioether group to a sulfone.[1] Like other organophosphates, its biological activity is primarily characterized by the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2][3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of **Demeton-o sulfone**, alongside its better-studied analogs, to serve as a reference for research and development activities. Due to the limited availability of experimental data for **Demeton-o sulfone**, this guide incorporates data from its closely related isomers and methylated counterparts to provide a broader context.

Physical and Chemical Properties

The quantitative physical and chemical properties of **Demeton-o sulfone** and its related compounds are summarized in the tables below. It is important to note that experimental data for **Demeton-o sulfone** is scarce, and some values are predicted.

Table 1: Identifiers and Molecular Properties of **Demeton-o sulfone** and Related Compounds



Property	Demeton-o sulfone	Demeton-S sulfone	Demeton-O- methyl sulfone	Demeton-S- methyl sulfone
CAS Number	4891-54-7	2496-91-5	25476-48-6	17040-19-6
Molecular Formula	C8H19O5PS2	C8H19O5PS2	C6H15O5PS2	C6H15O5PS2
Molecular Weight (g/mol)	290.34[5]	290.34	262.29[6]	262.28[7]
IUPAC Name	diethoxy-(2- ethylsulfonyletho xy)- sulfanylidene-λ ⁵ - phosphane	1- [diethoxy(sulfanyl idene)-λ ⁵ - phosphanyl]oxy- 2- ethylsulfonyletha ne	2- ethylsulfonyletho xy-dimethoxy- sulfanylidene-λ ⁵ - phosphane	1- dimethoxyphosp horylsulfanyl-2- ethylsulfonyletha ne[8]

Table 2: Physical Properties of **Demeton-o sulfone** and Related Compounds



Property	Demeton-o sulfone	Demeton-S sulfone	Demeton-O- methyl sulfone	Demeton-S- methyl sulfone
Appearance	Not available	Not available	Not available	White to pale yellowish, microcrystalline[6]
Boiling Point (°C)	145 @ 0.05 Torr[5]	Not available	Not available	120 @ 0.03 mmHg; 144 @ 0.12 mmHg[6]
Melting Point (°C)	Not available	Not available	Not available	Not available
Density (g/cm³)	1.247 (Predicted) [5]	Not available	Not available	1.416 @ 20°C[6]
Vapor Pressure (mmHg)	Not available	Not available	Not available	0.5 x 10 ⁻³ @ 20°C[6]
Water Solubility	Not available	Not available	Not available	Miscible[6]
Log P (Octanol- Water Partition Coefficient)	1.7 (Predicted)	Not available	Not available	-0.3 (Predicted) [8]

Signaling and Metabolic Pathways Metabolic Pathway of Demeton-O

Demeton-o sulfone is the final oxidation product in the metabolism of Demeton-O. The thioether group of Demeton-O is first oxidized to a sulfoxide, which is then further oxidized to the more stable sulfone.[1]

Metabolic Pathway of Demeton-O

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, **Demeton-o sulfone** acts as an irreversible inhibitor of the enzyme acetylcholinesterase (AChE). By covalently bonding to the serine hydroxyl group in the active



site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh).[2][4] The resulting accumulation of ACh in the synaptic cleft leads to overstimulation of cholinergic receptors, causing neurotoxicity.[2]

Acetylcholinesterase Inhibition by **Demeton-o sulfone**

Experimental Protocols Representative Synthesis of Demeton-o sulfone

A specific, detailed protocol for the synthesis of **Demeton-o sulfone** is not readily available in the public literature. However, a general method for the preparation of organothiophosphate sulfones involves the oxidation of the corresponding sulfide. The following is a representative protocol based on this general transformation.

Reaction: Demeton-O → **Demeton-o sulfone**

Materials:

- Demeton-O (starting material)
- Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)
- Dichloromethane (DCM) or other suitable solvent
- Saturated sodium bicarbonate solution
- Saturated sodium sulfite solution
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate (or other suitable eluents)

Procedure:

• Dissolve Demeton-O in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.



- Slowly add a solution of the oxidizing agent (e.g., 2.2 equivalents of m-CPBA) in dichloromethane to the stirred solution of Demeton-O.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium sulfite solution.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **Demeton-o sulfone**.
- Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).

Analytical Protocol: Determination in Agricultural Products by LC-MS/MS

The following is a representative protocol for the analysis of **Demeton-o sulfone** in a complex matrix such as fruits or vegetables, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7][9][10]

- 1. Sample Preparation (QuEChERS Extraction):
- Homogenize a representative sample of the agricultural product (e.g., 10-15 g) using a highspeed blender.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile to the tube.
- Add an appropriate internal standard.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).



- Immediately cap and shake the tube vigorously for 1 minute.
- Centrifuge the tube at ≥3000 rcf for 5 minutes.
- 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).
- Cap and shake the tube vigorously for 30 seconds.
- Centrifuge at ≥3000 rcf for 5 minutes.
- 3. LC-MS/MS Analysis:
- Transfer the final extract into an autosampler vial.
- Inject an aliquot (e.g., 1-5 μL) into the LC-MS/MS system.
- Liquid Chromatography (LC) Conditions (Typical):
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
 - Gradient: A suitable gradient program to separate the analyte from matrix interferences.
 - Flow Rate: 0.2-0.4 mL/min.
 - Column Temperature: 40°C.
- Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).



MRM Transitions: Specific precursor-to-product ion transitions for **Demeton-o sulfone** and the internal standard would need to be determined by direct infusion and optimization.

Analytical Workflow for **Demeton-o sulfone**

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- To cite this document: BenchChem. [Demeton-o sulfone: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618998#physical-and-chemical-properties-of-demeton-o-sulfone]

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